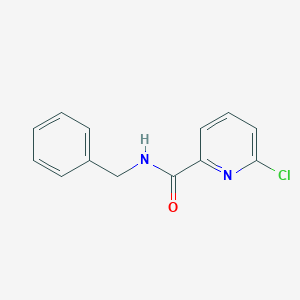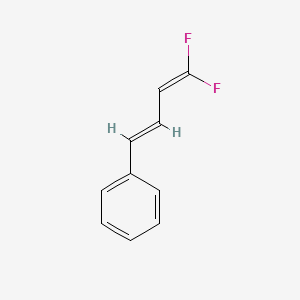
1,1-Difluoro-4-phenyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-4-phenyl-1,3-butadiene is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butadiene backbone. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1,1-Difluoro-4-phenyl-1,3-butadiene typically involves the reaction of acetophenone with methyl-difluoroacetate. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a bioactive agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Comparación Con Compuestos Similares
1,1-Difluoro-4-phenyl-1,3-butadiene can be compared with other similar compounds, such as:
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
These compounds share structural similarities but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Propiedades
Fórmula molecular |
C10H8F2 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
[(1E)-4,4-difluorobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
Clave InChI |
RJMIJTCQUMTFSQ-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C(F)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
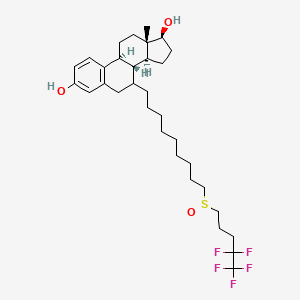

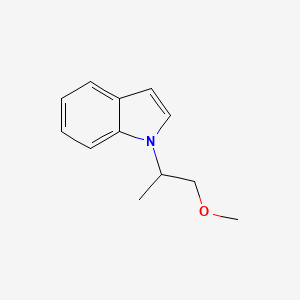
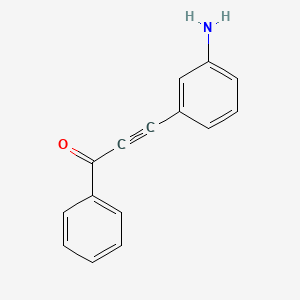
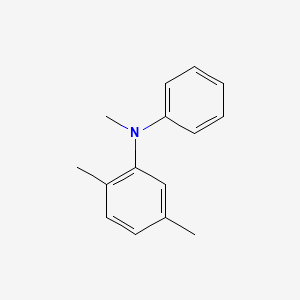
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
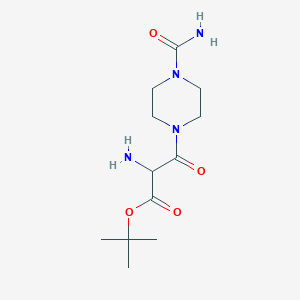

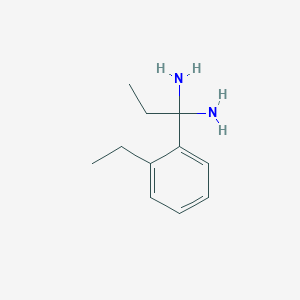
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
